
5,10,15,20-Tetra(4-(3,5-dicarboxylphenoxy)phenyl)porphyrin
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Overview
Description
5,10,15,20-Tetra(4-(3,5-dicarboxylphenoxy)phenyl)porphyrin is a synthetic porphyrin derivative. Porphyrins are a group of organic compounds, known for their role in biological systems, such as hemoglobin and chlorophyll. This specific compound is characterized by its four phenyl groups substituted with 3,5-dicarboxylphenoxy groups, making it a versatile molecule for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,10,15,20-Tetra(4-(3,5-dicarboxylphenoxy)phenyl)porphyrin typically involves the condensation of pyrrole with aldehydes under acidic conditions. One common method is the Rothemund reaction, where pyrrole and the corresponding aldehyde are heated in a solvent like propionic acid . The reaction is carried out under anaerobic conditions to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. The purification process often involves chromatography techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5,10,15,20-Tetra(4-(3,5-dicarboxylphenoxy)phenyl)porphyrin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which can be useful in catalytic applications.
Reduction: Reduction reactions can modify the electronic properties of the porphyrin ring.
Substitution: The phenyl groups can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents like sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic reagents such as bromine (Br₂) or nitric acid (HNO₃) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of porphyrin oxides, while substitution reactions can introduce various functional groups onto the phenyl rings.
Scientific Research Applications
Catalytic Applications
Heterogeneous Catalysis:
One prominent application of 5,10,15,20-Tetra(4-(3,5-dicarboxylphenoxy)phenyl)porphyrin is in the synthesis of metal-organic frameworks (MOFs). A notable study synthesized a manganese-based MOF utilizing this porphyrin as a ligand. The resulting framework exhibited remarkable catalytic activity in the cycloaddition of carbon dioxide with epoxides. Specifically, it achieved an initial turnover frequency of 400 per mole of catalyst per hour at 20 atm pressure. This high catalytic efficiency and selectivity for different epoxide substrates underscore its potential for CO2 fixation and utilization .
Catalyst | Reaction | Turnover Frequency (TOF) | Conditions |
---|---|---|---|
Mn-MOF (using this compound) | CO2 + Epoxides | 400 h⁻¹ | 20 atm |
Photodynamic Therapy
Antimicrobial Applications:
The compound has been explored as a photosensitizer in antimicrobial photodynamic therapy (aPDT). Research indicates that porphyrins with carboxylic acid groups demonstrate significant efficacy against resistant strains of bacteria such as methicillin-resistant Staphylococcus aureus (MRSA). The presence of carboxylic acid groups enhances the amphiphilicity of these compounds, improving their uptake by microbial cells and consequently increasing their photoinactivation efficiency .
Case Study:
A study evaluated the antimicrobial effectiveness of porphyrin derivatives against MRSA. The results showed that these compounds could effectively generate singlet oxygen (1O2), which is crucial for their antimicrobial action. The combination of these porphyrins with potassium iodide as a co-adjuvant led to enhanced photodynamic effects .
Materials Science
Nanomaterials:
In materials science, porphyrins are utilized to create nanostructured materials with unique optical and electronic properties. The incorporation of this compound into nanomaterials can enhance their functionality in sensors and solar energy conversion systems due to its ability to absorb light efficiently and facilitate charge transfer processes .
Antitumor Properties:
Research has also highlighted the potential antitumor properties of this porphyrin derivative. In vitro studies have shown that it can induce apoptosis in cancer cells while sparing normal cells. This selective cytotoxicity is attributed to the compound's ability to generate reactive oxygen species upon light activation .
Study Focus | Effect Observed | Cell Type |
---|---|---|
Antitumor Activity | Induction of apoptosis | Cancer cells |
Mechanism of Action
The mechanism by which 5,10,15,20-Tetra(4-(3,5-dicarboxylphenoxy)phenyl)porphyrin exerts its effects involves its ability to interact with light and generate reactive oxygen species (ROS). In photodynamic therapy, the compound absorbs light and transfers energy to molecular oxygen, producing singlet oxygen, which can induce cell death in cancer cells . The porphyrin ring structure allows for efficient energy transfer and interaction with various molecular targets.
Comparison with Similar Compounds
Similar Compounds
5,10,15,20-Tetrakis(4-carboxylphenyl)porphyrin: Similar in structure but lacks the 3,5-dicarboxylphenoxy groups.
5,10,15,20-Tetra(4-hydroxyphenyl)porphyrin: Contains hydroxy groups instead of carboxylphenoxy groups.
5,10,15,20-Tetra(4-aminophenyl)porphyrin: Features amino groups on the phenyl rings.
Uniqueness
5,10,15,20-Tetra(4-(3,5-dicarboxylphenoxy)phenyl)porphyrin is unique due to its specific functional groups, which enhance its solubility and reactivity. The presence of carboxyl groups allows for better interaction with biological molecules and facilitates its use in medical applications.
Biological Activity
5,10,15,20-Tetra(4-(3,5-dicarboxylphenoxy)phenyl)porphyrin (referred to as TDP) is a synthetic porphyrin compound notable for its diverse biological activities and potential applications in fields such as photodynamic therapy (PDT), catalysis, and as a photosensitizer. This article explores the biological activity of TDP, highlighting its mechanisms of action, efficacy in various applications, and relevant case studies.
- Molecular Formula : C76H46N4O20
- Molecular Weight : 1335.2 g/mol
- CAS Number : 2027551-44-4
Mechanisms of Biological Activity
TDP exhibits several mechanisms that contribute to its biological activity:
- Photodynamic Therapy (PDT) : TDP can generate reactive oxygen species (ROS) upon light activation, which is crucial for its bactericidal and anticancer effects. The compound's ability to absorb light efficiently allows it to be used as a photosensitizer in PDT.
- Catalytic Activity : TDP has been incorporated into metal-organic frameworks (MOFs), enhancing its catalytic properties. For example, a study demonstrated that TDP-based MOFs exhibit high catalytic activity for the cycloaddition of carbon dioxide with epoxides, showcasing its potential in carbon capture technologies .
Antimicrobial Activity
Recent studies have highlighted the effectiveness of TDP in combating drug-resistant bacterial strains. For instance:
- Case Study : A study investigated the use of TDP in blue light-mediated PDT against Staphylococcus aureus, including methicillin-resistant strains (MRSA). The results indicated that TDP significantly induced ROS production leading to bacterial cell membrane rupture and inhibition of ATP production. Additionally, it was found to disrupt biofilm formation and accelerate wound healing in infected models .
Study | Pathogen | Outcome |
---|---|---|
Blue Light PDT with TDP | Staphylococcus aureus | Significant bactericidal effects; enhanced wound healing |
Anticancer Properties
TDP has shown promise as an anticancer agent due to its ability to induce apoptosis in cancer cells through ROS generation.
- Mechanism : Upon light activation, TDP generates singlet oxygen and other ROS that can lead to oxidative stress in cancer cells, triggering cell death pathways.
Catalytic Applications
The incorporation of TDP into metal-organic frameworks has been explored for its catalytic properties:
- Case Study : A porous MOF synthesized using TDP demonstrated remarkable catalytic activity for the cycloaddition of CO2 with epoxides. The initial turnover frequency recorded was 400 per mole of catalyst per hour at 20 atm pressure, indicating its potential utility in environmental applications .
Catalytic Reaction | Substrate | Turnover Frequency |
---|---|---|
CO2 + Epoxide | Various Epoxides | 400 turnovers per mole per hour at 20 atm |
Properties
Molecular Formula |
C76H46N4O20 |
---|---|
Molecular Weight |
1335.2 g/mol |
IUPAC Name |
5-[4-[10,15,20-tris[4-(3,5-dicarboxyphenoxy)phenyl]-21,23-dihydroporphyrin-5-yl]phenoxy]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C76H46N4O20/c81-69(82)41-25-42(70(83)84)30-53(29-41)97-49-9-1-37(2-10-49)65-57-17-19-59(77-57)66(38-3-11-50(12-4-38)98-54-31-43(71(85)86)26-44(32-54)72(87)88)61-21-23-63(79-61)68(40-7-15-52(16-8-40)100-56-35-47(75(93)94)28-48(36-56)76(95)96)64-24-22-62(80-64)67(60-20-18-58(65)78-60)39-5-13-51(14-6-39)99-55-33-45(73(89)90)27-46(34-55)74(91)92/h1-36,77,80H,(H,81,82)(H,83,84)(H,85,86)(H,87,88)(H,89,90)(H,91,92)(H,93,94)(H,95,96) |
InChI Key |
CTEYOWMSXJRJRO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)OC8=CC(=CC(=C8)C(=O)O)C(=O)O)C9=CC=C(C=C9)OC1=CC(=CC(=C1)C(=O)O)C(=O)O)C=C4)C1=CC=C(C=C1)OC1=CC(=CC(=C1)C(=O)O)C(=O)O)N3)OC1=CC(=CC(=C1)C(=O)O)C(=O)O |
Origin of Product |
United States |
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